molecular formula C14H15N3O4S B2939274 (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1795083-70-3

(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2939274
CAS RN: 1795083-70-3
M. Wt: 321.35
InChI Key: CZVBTFNWXGZLMT-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan ring and a pyrazine ring, both of which are aromatic heterocycles .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage .

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone, such as pyrazoline derivatives, have been synthesized and evaluated for their biological activities. Studies have shown these compounds exhibit significant anti-inflammatory and antibacterial properties, with some demonstrating high efficacy in vivo and in vitro. The efficient synthesis methods, such as microwave-assisted synthesis, highlight potential for rapid and environmentally friendly production of these compounds for further research and potential therapeutic applications (Ravula et al., 2016).

Heterocyclic Chemistry and Drug Design

Furans and pyrroles, integral components of the compound's structure, are critical synthons in chemical synthesis, natural products, pharmaceuticals, and materials science. Research into the synthetic pathways for these heterocycles has expanded the toolkit for designing molecules with potential pharmacological activities. The development of new methodologies for preparing substituted furans and pyrroles underscores the versatility and utility of these heterocycles in medicinal chemistry and drug discovery (Kelly, Kerrigan, & Walsh, 2008).

Novel Synthetic Routes and Molecular Docking

The exploration of sulfonylated furans and related heterocyclic compounds has led to the development of novel synthetic routes, including metal-free three-component domino reactions. These strategies not only enable the efficient preparation of complex molecules but also facilitate the study of their interactions with biological targets through molecular docking analyses. This approach helps in understanding the molecular basis of the compound's biological activities and can guide the design of new molecules with enhanced efficacy and selectivity (Cui, Zhu, Li, & Cao, 2018).

Mechanism of Action

The compound also contains a furan ring, which is another common structure in bioactive compounds. Furan derivatives have been used in the synthesis of a variety of compounds with diverse biological activities.

The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups can influence absorption, distribution, metabolism, and excretion (ADME) properties .

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c18-14(13-8-15-4-5-16-13)17-6-3-12(9-17)22(19,20)10-11-2-1-7-21-11/h1-2,4-5,7-8,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVBTFNWXGZLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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